
1H-Indole-3-thiol
Overview
Description
1H-Indole-3-thiol (CAS: 480-94-4) is a sulfur-containing indole derivative characterized by a thiol (-SH) group at the C-3 position of the indole core. This compound is commercially available in varying quantities (e.g., 5 mg to 500 mg) and is utilized in organic synthesis and biochemical research . Its structure combines the aromatic indole scaffold with a reactive thiol group, enabling participation in alkylation, oxidation, and nucleophilic substitution reactions. Notably, this compound has been detected in environmental studies, such as odor emission analyses in livestock farming, where it contributes to volatile organic compound profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-thiol can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxaldehyde with thiourea under acidic conditions, followed by reduction . Another method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other advanced catalytic systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols and sulfides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents and Friedel-Crafts acylation conditions are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
1H-Indole-3-thiol has been studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have shown that derivatives of indole-3-thiol can inhibit cell proliferation and induce cell cycle arrest in cancer cells, particularly in breast and colon cancer models .
Case Studies:
- Breast Cancer: In one study, N-alkoxy substituted derivatives of indole-3-thiol exhibited enhanced anti-proliferative effects compared to unmodified indole-3-thiol, with significant downregulation of cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
- Colon Cancer: Another study highlighted the effectiveness of a specific indole derivative that selectively targeted HT29 colon cancer cells while sparing healthy cells, leading to apoptosis and cell cycle arrest in the G1 phase .
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with cancer progression and other diseases. The antioxidant mechanism is believed to involve the scavenging of free radicals and modulation of signaling pathways related to oxidative stress responses .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been shown to influence neuroinflammatory responses and promote neuronal survival under stress conditions. This application is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role in pathogenesis .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy against pathogens suggests potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial membranes or inhibiting essential bacterial enzymes .
Synthesis of Novel Derivatives
The ability to synthesize various derivatives of this compound enhances its applicability in drug development. Researchers have explored different substitution patterns on the indole ring to optimize biological activity and selectivity against specific targets. For example, studies have reported successful synthesis of bis-indole derivatives with enhanced anticancer activity through strategic modifications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1H-Indole-3-thiol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate signal transduction pathways, and interact with nucleic acids. The sulfur atom in its structure plays a crucial role in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Variations
The reactivity and applications of indole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 1H-Indole-3-thiol with structurally related compounds:
Key Observations:
- Reactivity : The thiol group in this compound distinguishes it from oxygen- or nitrogen-substituted indoles (e.g., carboxaldehyde or acetic acid derivatives). This group facilitates S-alkylation/aralkylation reactions, as demonstrated in the synthesis of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives .
Physicochemical Properties
- Polarity : The thiol group increases polarity compared to methyl- or benzyl-substituted indoles (e.g., 3,7-dimethyl-1H-indole), affecting solubility in aqueous vs. organic solvents.
- Stability : Thiols are prone to oxidation, unlike ethers (e.g., 5-methoxyindole) or carboxylic acids.
Biological Activity
1H-Indole-3-thiol (C₈H₇NS) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.
This compound is characterized by the presence of a thiol group (-SH) attached to the indole structure. This unique configuration contributes to its reactivity and biological activity. The compound has been studied for its potential therapeutic roles in various diseases, particularly due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate antibacterial activity | |
Staphylococcus aureus | Strong antibacterial activity | |
Candida albicans | Potent antifungal activity |
In a study assessing new indole derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it may inhibit tumor growth through multiple mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death in malignant cells.
- Inhibition of Metastasis : Reduces the invasive properties of cancer cells.
A notable study demonstrated that treatment with this compound led to a significant reduction in viability in human cancer cell lines, suggesting its potential as an anticancer agent .
Antioxidant Activity
This compound has also been recognized for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects. The compound's ability to scavenge free radicals was confirmed in vitro, indicating a promising role in therapeutic applications aimed at oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, thus impacting cellular signaling pathways involved in apoptosis and survival.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression and microbial metabolism.
Case Studies
- Antimicrobial Efficacy : In one case study, this compound was tested against Candida albicans, showing an MIC (Minimum Inhibitory Concentration) as low as 2 µg/mL, indicating potent antifungal activity .
- Cancer Cell Viability : Another study observed that treatment with varying concentrations of this compound resulted in decreased viability of SH-SY5Y neuroblastoma cells after 72 hours, supporting its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Indole-3-thiol, and what are their mechanistic considerations?
- Methodological Answer : Two primary methods dominate the synthesis of this compound:
- Reduction of diindole disulfide with glucose : This method involves reductive cleavage of the disulfide bond under controlled pH and temperature.
- Oxidative coupling of indole with thiourea : Catalyzed by oxidizing agents (e.g., iodine or peroxides), this route proceeds via electrophilic substitution at the indole C3 position, followed by thiol group incorporation .
- Mechanistic Insight : The oxidative pathway is favored for scalability, while the reductive method offers higher selectivity for specific derivatives.
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound and its derivatives?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Critical for verifying the indole backbone and thiol group position. For example, the singlet peak for the C3-thiol proton appears at δ 3.8–4.2 ppm in DMSO-d6 .
- Mass Spectrometry (EI-MS or FAB-HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 150.04 for this compound) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields or purity when synthesizing this compound via different methods?
- Methodological Answer :
- Optimize Reaction Conditions :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or PEG-400) enhance reaction homogeneity and yield, as demonstrated in CuI-catalyzed coupling reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity, reducing byproduct formation .
- Purification Protocols :
- Flash Chromatography : Use gradient elution (e.g., cyclohexane/EtOAc) to isolate thiol derivatives with >95% purity .
- Recrystallization : Ethanol/water mixtures effectively remove unreacted indole or thiourea residues .
Q. What analytical strategies are recommended for detecting trace this compound in complex biological or environmental matrices?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the thiol group with alkylating agents (e.g., methyl iodide) to enhance volatility and detection limits (LOD < 0.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Pair with fluorescence detection (excitation 280 nm, emission 350 nm) for sensitive quantification in microbial cultures or animal excreta .
- Sample Preparation : Solid-phase extraction (SPE) using C18 columns minimizes matrix interference in environmental samples .
Q. How do reaction conditions influence the regioselectivity of S-alkylation/aralkylation in this compound derivatives?
- Methodological Answer :
- Base Selection : Strong bases (e.g., NaH) favor S-alkylation over N-alkylation. For example, NaH in THF at 0°C yields 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives with >80% regioselectivity .
- Temperature Control : Lower temperatures (−20°C to 0°C) suppress side reactions, as shown in the synthesis of S-alkylated indole-oxadiazole hybrids .
- Steric Effects : Bulky alkyl halides (e.g., benzyl bromide) require longer reaction times (12–24 hrs) but achieve higher yields due to reduced steric hindrance .
Q. Data Contradiction and Experimental Design
Q. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., ambient vs. inert atmosphere) to isolate variables.
- Advanced Spectroscopy : Use in situ Raman spectroscopy to monitor real-time oxidation kinetics, identifying intermediates like disulfide dimers .
- Statistical Validation : Apply ANOVA to compare degradation rates across studies, accounting for pH, temperature, and solvent effects .
Properties
IUPAC Name |
1H-indole-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFRUBQVZGVXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197392 | |
Record name | 1H-Indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-94-4 | |
Record name | 1H-Indole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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